3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline is a complex organic compound characterized by its unique molecular structure, which includes multiple chlorine atoms and a phenoxy group attached to an aniline base. Its molecular formula is , and it has a molecular weight of approximately 337.0 g/mol. This compound is primarily utilized in scientific research and industrial applications due to its specific chemical properties and reactivity.
This compound is classified under chlorinated anilines and phenoxy compounds, which are known for their diverse applications in agriculture, pharmaceuticals, and chemical synthesis. It is often synthesized from precursor compounds like 3,4-dichloroaniline and 2,4-dichlorophenol through nucleophilic substitution reactions.
The synthesis of 3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline typically involves the following steps:
The molecular structure of 3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline can be represented using various chemical notation systems:
The compound features:
3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline can participate in several chemical reactions:
The mechanism of action for 3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline primarily involves its interaction with biological targets such as enzymes or receptors. The presence of multiple chlorine atoms enhances its reactivity and potential biological activity. The specific pathways depend on the context of application but may involve modulation of enzyme activity or interference with cellular signaling pathways.
Property | Data |
---|---|
CAS Number | 832734-05-1 |
Molecular Formula | C13H9Cl4NO |
Molecular Weight | 337.0 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Typically as brown crystals |
These properties indicate that the compound is stable under normal conditions but may require specific handling due to its chlorinated nature.
3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline has several important applications:
The nitro reduction step is pivotal in synthesizing 3,4-dichloro-2-(2,4-dichlorophenoxy)aniline from its nitroaromatic precursor. Traditional iron powder reduction presents environmental and efficiency challenges, including >10% yield loss due to iron mud contamination and difficult product separation [1] [3]. Modern catalytic approaches employ selective hydrogenation using noble metal catalysts (Pd, Ru, or Ni) under mild conditions (50–70°C, 0.5–10 MPa H₂), achieving near-quantitative conversions without generating solid waste [3]. Alternative hydride transfer systems utilize trichlorosilane/organic bases in aprotic solvents, enabling chemoselective reduction of nitro groups while preserving sensitive chloro substituents [7]. Recent advances focus on electronically modulated catalysts where metal nanoparticles are stabilized on nitrogen-doped carbons, enhancing selectivity for the target aniline by suppressing over-reduction [9].
Table 1: Catalytic Reduction Performance Comparison
Reduction Method | Catalyst/Reductant | Temperature (°C) | Yield (%) | Key Limitations |
---|---|---|---|---|
Iron Powder Reduction | Fe⁰/H₂O⁻ | 80–100 | ≤90 | Iron mud waste, difficult purification |
Catalytic Hydrogenation | 5% Pd/C or Raney Ni | 50–70 | 95–98 | High-pressure equipment required |
Hydrazine Hydrate | FeCl₃/Activated Carbon | 80–100 | 97–99 | Hydrazine handling precautions |
Trichlorosilane/Base | Triethylamine | 25–40 | 93–96 | Moisture sensitivity, high cost |
The hydrazine hydrate reduction protocol represents a paradigm shift toward sustainable aniline synthesis. This method employs N₂H₄·H₂O as a reducing agent with catalytic FeCl₃/activated carbon in toluene, xylene, or chlorobenzene, operating at 80–100°C. The stoichiometry follows:2 Ar-NO₂ + 3 N₂H₄ → 2 Ar-NH₂ + 3 N₂ + 2 H₂OThis approach eliminates iron mud byproducts and reduces aqueous waste streams by >60% compared to conventional methods [1] [5]. The atom economy reaches 89.5%, with nitrogen and water as primary byproducts. Catalyst recyclability studies confirm >10 reaction cycles without significant activity loss, attributed to the stability of the Fe-impregnated carbon matrix [1] [6]. However, the process requires careful hydrazine concentration control (80% solution optimal) to prevent explosive azide formation and employs closed-system reactors with pressure relief devices for safe N₂ venting [5] [8].
The nucleophilic aromatic substitution forming the dichlorophenoxy ether linkage exhibits profound solvent dependence. Kinetic studies reveal polar aprotic solvents (DMF, DMSO) accelerate reactions but complicate product isolation. Industrial processes prefer toluene, xylene, or chlorobenzene due to their optimal balance of dissolution capacity (100g/L for nitro precursor at 80°C) and azeotropic water removal [1]. The second-order rate constant (k₂) in xylene at 100°C is 1.24 × 10⁻⁴ L·mol⁻¹·s⁻¹, doubling in DMF but generating emulsion during workup. Reaction profiling demonstrates complete conversion within 4 hours at reflux temperatures, with an activation energy (Eₐ) of 72.5 kJ/mol. Crucially, solvent choice dictates catalyst wettability—toluene enables full access to FeCl₃ active sites within carbon pores, while chlorobenzene’s higher polarity reduces nitro compound diffusion rates by 18% [1] [6].
The FeCl₃/activated carbon composite functions as a multifunctional redox mediator with synergistic effects. During activation, FeCl₃ dehydrates at 300–700°C, forming microporous carbon (surface area >800 m²/g) with well-distributed Fe₃O₄/γ-Fe₂O₃ nanoparticles (2–5 nm) [2] [6]. In reduction, Fe³⁺ facilitates electron transfer from hydrazine via cyclic redox:4 Fe³⁺ + N₂H₄ → 4 Fe²⁺ + N₂ + 4 H⁺4 Fe²⁺ + O₂ + 4 H⁺ → 4 Fe³⁺ + 2 H₂OThe activated carbon component adsorbs nitro compounds via π–π interactions, concentrating reactants near iron sites. Optimized catalysts contain 1–2 wt% Fe achieving 98.8% yield at 90°C, whereas >5 wt% Fe causes pore blockage and aggregation [1] [2]. Post-reaction iron leaching is minimal (<5 ppm) due to iron-carbide interactions, enabling catalyst reuse after simple filtration [6].
Table 2: FeCl₃/Activated Carbon Catalyst Performance
Activation Parameter | Catalyst Property | Reduction Performance | Stability Metric |
---|---|---|---|
FeCl₃:Lignin = 1:1, 800°C | Surface area: 812 m²/g | Conversion: 99.2% | Fe leaching: 2.1% per cycle |
FeCl₃:Lignin = 2:1, 700°C | Pore volume: 0.43 cm³/g | Selectivity: 99.5% | Activity retention (10 cycles): 94% |
FeCl₃:Lignin = 0.5:1, 900°C | Fe dispersion: 63% | TOF: 1.4 × 10⁻² s⁻¹ | Carbon burn-off: <5% |
Scale-up introduces mass transfer limitations in slurry reactors, addressed via high-shear mixing (tip speed >8 m/s) and catalyst particle size optimization (50–100 μm) [1] [3]. Post-reaction processing involves:
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